1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine and iodine atom attached to a tetrahydropyrimidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHATZRJXXACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.
Introduction of Fluorine and Iodine Atoms: The fluorine and iodine atoms are introduced through halogenation reactions using specific reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Glycosylation: The final step involves the glycosylation of the tetrahydropyrimidine ring with a sugar moiety, typically using a glycosyl donor and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azidation and sodium methoxide (NaOMe) for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Research indicates that derivatives of the compound exhibit antiviral properties. For instance, computational studies have identified potential candidates against viruses such as cowpox virus. The structural features of the compound allow it to interact effectively with viral proteins, inhibiting their function and replication .
Nucleoside Analog : The compound acts as a nucleoside analog, which can be incorporated into RNA during viral replication. This incorporation can lead to premature termination of viral RNA synthesis, making it a candidate for antiviral drug development .
Cancer Therapeutics : Some studies suggest that similar compounds have shown promise in cancer treatment. The ability of these compounds to interfere with nucleic acid synthesis may provide a pathway for developing anticancer agents that target rapidly dividing cells .
Biochemical Research
Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies. Its structural characteristics allow it to serve as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing targeted therapies .
Structural Biology : The unique molecular structure of the compound makes it a valuable tool in structural biology. It can be used to probe the binding sites of enzymes and receptors, aiding in the design of more effective inhibitors or drugs .
Pharmaceutical Formulations
Drug Delivery Systems : The compound's solubility and stability profiles make it suitable for incorporation into various drug delivery systems. Lipid-based formulations utilizing this compound have been explored for targeted delivery of therapeutics, enhancing bioavailability and reducing side effects .
Formulation Development : Its properties allow for the development of formulations that can enhance the pharmacokinetics of other drugs when combined. This synergistic effect is particularly beneficial in combination therapies for complex diseases like cancer and viral infections .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Antiviral activity against cowpox virus | Inhibits viral protein function |
| Nucleoside analog for RNA synthesis | Causes premature termination in viral replication | |
| Cancer Therapeutics | Targeting rapidly dividing cells | Interferes with nucleic acid synthesis |
| Biochemical Research | Enzyme inhibition studies | Inhibits nucleotide metabolism enzymes |
| Structural biology applications | Probes binding sites for drug design | |
| Pharmaceutical Formulations | Drug delivery systems | Enhances bioavailability |
| Combination therapy formulations | Improves pharmacokinetics |
Case Studies
- Antiviral Efficacy Against Cowpox Virus :
- Nucleoside Analog Studies :
- Enzyme Inhibition Research :
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interfere with DNA or RNA synthesis, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clofarabine: A nucleoside analog used in cancer treatment, similar in structure but with different halogen substitutions.
Fludarabine: Another nucleoside analog with applications in leukemia treatment.
Gemcitabine: A chemotherapeutic agent with a similar sugar moiety but different base structure.
Uniqueness
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A tetrahydropyrimidine ring
- Multiple hydroxyl groups
- Fluoro and iodo substituents
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O6 |
| Molecular Weight | 249.16 g/mol |
| CAS Number | 136997-64-3 |
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. In a study focusing on arabinofuranosyl thymine derivatives , it was found that modifications to the pyrimidine structure can enhance activity against various viruses, including those in the Orthopoxvirus genus .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Viral Replication : The compound may interfere with viral DNA synthesis.
- Interaction with Viral Proteins : It has been shown to interact with specific viral proteins critical for replication .
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects on human cell lines, it was observed that the compound maintains a favorable selectivity index. This suggests that it can inhibit viral replication effectively without causing significant harm to host cells .
Study 1: Antiviral Efficacy Against Cowpox Virus
A study published in International Journal of Molecular Sciences demonstrated that the compound exhibited potent antiviral activity against cowpox virus. The results indicated a reduction in viral load in treated cells compared to controls .
Key Findings:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range.
- Mechanism : The compound was shown to disrupt viral entry into host cells.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the fluoro and iodo positions significantly affect biological activity. Compounds with a fluorine atom at the 5-position showed enhanced potency compared to their non-fluorinated counterparts .
Comparative Analysis:
| Compound Variant | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |
|---|---|---|---|
| Base Compound | 10 | 100 | 10 |
| Fluorinated Variant | 5 | 80 | 16 |
| Iodinated Variant | 15 | 90 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
